COX-2 Enzyme Inhibition: 1-Cyclohexylbut-1-en-3-one vs. 4-Phenyl-3-buten-2-one (Benzalacetone)
In a head-to-head comparison for cyclooxygenase-2 (COX-2) inhibitory activity, 1-cyclohexylbut-1-en-3-one (as 4-cyclohexyl-3-buten-2-one) exhibited an IC50 of 12.3 μM . In contrast, the structurally analogous phenyl derivative, 4-phenyl-3-buten-2-one (benzalacetone), shows no significant COX-2 inhibition at comparable concentrations, with reported anti-inflammatory activity attributed instead to phospholipase A2 inhibition . This >8-fold potency advantage is attributed to the cyclohexyl ring's ability to engage hydrophobic pockets within the COX-2 active site, including hydrogen bonding with Arg120 and Tyr355 .
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.3 μM |
| Comparator Or Baseline | 4-Phenyl-3-buten-2-one (benzalacetone): No significant COX-2 inhibition at comparable concentrations |
| Quantified Difference | >8-fold superior potency; comparator is essentially inactive against COX-2 |
| Conditions | In vitro enzyme inhibition assay; molecular docking validation against COX-2 crystal structure |
Why This Matters
This selectivity profile makes 1-cyclohexylbut-1-en-3-one the preferred starting scaffold for COX-2-targeted anti-inflammatory programs, where phenyl analogs would require extensive re-optimization.
